1-(3-Chloro-2-methylphenyl)propan-2-one
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Overview
Description
1-(3-Chloro-2-methylphenyl)propan-2-one is an organic compound with the molecular formula C10H11ClO. It is a chlorinated derivative of phenylpropanone, characterized by the presence of a chlorine atom and a methyl group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-2-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-2-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Post-reaction purification steps, including distillation and recrystallization, are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-2-methylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles. Additionally, its carbonyl group can participate in various redox reactions, influencing metabolic pathways and enzyme activities .
Comparison with Similar Compounds
Phenylacetone (1-Phenylpropan-2-one): Similar structure but lacks the chlorine and methyl substituents.
1-Chloro-3-(2-methylphenyl)propan-2-one: A positional isomer with the chlorine and methyl groups in different positions on the phenyl ring
Uniqueness: 1-(3-Chloro-2-methylphenyl)propan-2-one is unique due to the specific positioning of the chlorine and methyl groups, which can influence its reactivity and interaction with other molecules. This structural uniqueness makes it valuable in the synthesis of specific target molecules and in studying structure-activity relationships .
Properties
Molecular Formula |
C10H11ClO |
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Molecular Weight |
182.64 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11ClO/c1-7(12)6-9-4-3-5-10(11)8(9)2/h3-5H,6H2,1-2H3 |
InChI Key |
JNDYRSCZWBBGJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)CC(=O)C |
Origin of Product |
United States |
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